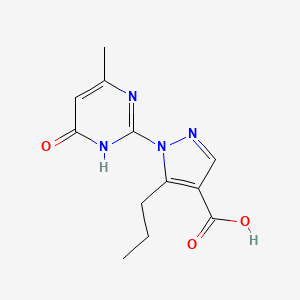

1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

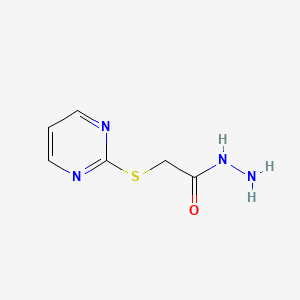

Application 1: Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides

- Summary of the Application : This research involves the synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. Pyrimidine derivatives, including modified pyrimidine nucleosides, were found to exhibit anticancer, antitubercular, anti-HIV, and other activities against various diseases and infections .

- Methods of Application/Experimental Procedures : The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .

- Results/Outcomes : The reactions of 2 with methylamine, benzylamine, and amines of the adamantane series afforded the corresponding amides .

Application 2: Reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with Benzaldehyde

- Summary of the Application : This research involves the reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde. The product of this reaction was found to be 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H-pyrimido[1,2-a][1,3,5]triazin-6-one .

- Methods of Application/Experimental Procedures : A mixture of 2 and benzaldehyde in acetic acid was heated under reflux for 5 hours. The reaction mixture was allowed to cool to room temperature and water was added. The excess of aldehyde was removed by extraction with ethyl acetate .

- Results/Outcomes : The structure of the product was established using data of NMR spectroscopy. The formation of the 1,3,5-triazine ring closure at nitrogen atom adjacent to carbonyl group was observed .

Application 3: Antagonist Activities and Drug Discovery

- Summary of the Application : The compound has been studied as part of a systematic structure modification effort to identify full antagonists of the androgen receptor, showing potential in the treatment of castration-resistant prostate cancer.

- Methods of Application/Experimental Procedures : Modifications to reduce metabolism mediated by aldehyde oxidase (AO) have been explored.

- Results/Outcomes : The study highlighted its significance in drug discovery programs focused on improving pharmacokinetic properties.

Application 4: DNA Binding and Gene Expression Regulation

- Summary of the Application : Research into N-methyl imidazole and N-methyl pyrrole-containing polyamides, which can form stacked dimers to target specific DNA sequences, sheds light on their potential to control gene expression.

- Methods of Application/Experimental Procedures : These compounds, related to the chemical structure, have been investigated for their capacity to bind to G/C-rich sequences with high specificity.

- Results/Outcomes : The study offers insights into designing medicinal agents for diseases like cancer.

Application 5: Synthesis and Evaluation for Anticancer Activity

- Summary of the Application : Novel carboximidamides linked with the pyrimidine moiety, akin to the structure of interest, have been synthesized and evaluated for their anti-hyperglycemic effects, indicating broader applications in therapeutic development and a potential role in reducing pathological effects of diabetes-induced complications.

- Methods of Application/Experimental Procedures : The synthesis and evaluation process involved a series of chemical reactions and biological assays.

- Results/Outcomes : The synthesized compounds showed promising anti-hyperglycemic effects.

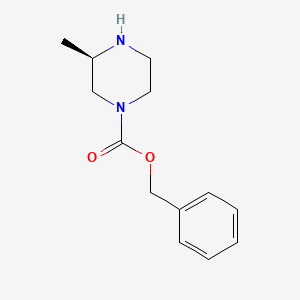

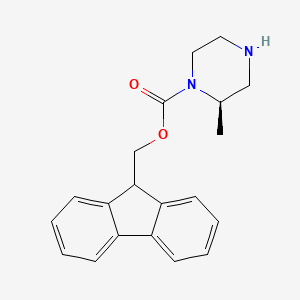

Application 6: Antibacterial Properties

- Summary of the Application : Piperazinyl oxazolidinone derivatives, containing heteroaromatic rings similar to the core structure of the compound of interest, have been explored for their antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus.

- Methods of Application/Experimental Procedures : The antibacterial properties were evaluated using standard microbiological techniques.

- Results/Outcomes : The compounds demonstrated potential in antibiotic development due to their effectiveness against certain bacterial strains.

Propiedades

IUPAC Name |

1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-3-4-9-8(11(18)19)6-13-16(9)12-14-7(2)5-10(17)15-12/h5-6H,3-4H2,1-2H3,(H,18,19)(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRPRTVPEQKDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=NC(=CC(=O)N2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1436629.png)

![2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1436645.png)